molecular formula C26H23N3O3 B10946131 N-(2-carbamoylphenyl)-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

N-(2-carbamoylphenyl)-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

Cat. No.: B10946131
M. Wt: 425.5 g/mol
InChI Key: PVVMYRIERFSIMF-UHFFFAOYSA-N
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Description

N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with phenyl and isopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with phenyl and isopropoxy substituents. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O3/c1-16(2)32-24-14-8-5-10-18(24)23-15-20(17-9-3-6-12-21(17)28-23)26(31)29-22-13-7-4-11-19(22)25(27)30/h3-16H,1-2H3,(H2,27,30)(H,29,31)

InChI Key

PVVMYRIERFSIMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

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